molecular formula C16H21NO2 B11182477 3-(Cyclopropylmethoxy)-1-(3-methylbenzoyl)pyrrolidine

3-(Cyclopropylmethoxy)-1-(3-methylbenzoyl)pyrrolidine

Cat. No.: B11182477
M. Wt: 259.34 g/mol
InChI Key: DJJOMBDEHFIIEV-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-(3-methylbenzoyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a 3-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-(3-methylbenzoyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the cyclopropylmethoxy and 3-methylbenzoyl intermediates separately, followed by their coupling to the pyrrolidine ring under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-(3-methylbenzoyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-(3-methylbenzoyl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-(3-methylbenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Cyclopropylmethoxy)-1-(3-methylbenzoyl)pyrrolidine include:

  • 3-Methylbenzoyl chloride
  • Cyclopropylmethanol
  • Pyrrolidine derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. This combination imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C16H21NO2/c1-12-3-2-4-14(9-12)16(18)17-8-7-15(10-17)19-11-13-5-6-13/h2-4,9,13,15H,5-8,10-11H2,1H3

InChI Key

DJJOMBDEHFIIEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(C2)OCC3CC3

Origin of Product

United States

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